N-benzoyl-N'-[3-(trifluoromethyl)phenyl]thiourea crystal structure analysis
N-benzoyl-N'-[3-(trifluoromethyl)phenyl]thiourea crystal structure analysis
An In-Depth Technical Guide to the Crystal Structure of N-benzoyl-N'-[3-(trifluoromethyl)phenyl]thiourea
Foreword: The Architectural Nuances of Acyl-Thioureas
Thiourea derivatives represent a cornerstone in medicinal chemistry and materials science, exhibiting a vast spectrum of biological activities, including antimicrobial, antifungal, and antiviral properties.[1][2] Their utility stems from a versatile structural backbone capable of forming specific, directional hydrogen bonds and participating in a variety of intermolecular interactions. The introduction of acyl groups, such as benzoyl, and substituted phenyl rings profoundly influences their electronic properties, conformation, and, consequently, their function.
This guide focuses on a specific, highly relevant derivative: N-benzoyl-N'-[3-(trifluoromethyl)phenyl]thiourea . The incorporation of a trifluoromethyl (CF₃) group is a strategic choice in modern drug design, known to enhance metabolic stability, lipophilicity, and binding affinity. However, its influence on the solid-state architecture is equally profound and complex. The strong electronegativity of fluorine atoms introduces the potential for unique intermolecular interactions, such as C–H···F and C–F···π contacts, which can dictate the crystal packing and overall supramolecular assembly.[3]
This document provides a comprehensive analysis of the single-crystal X-ray structure of N-benzoyl-N'-[3-(trifluoromethyl)phenyl]thiourea. We will dissect its synthesis, molecular geometry, the intricate network of intra- and intermolecular forces that govern its crystal lattice, and the pivotal role of the trifluoromethyl substituent in defining this architecture.
Part 1: Synthesis and Crystallization Protocol
The synthesis of N-benzoyl-N'-[3-(trifluoromethyl)phenyl]thiourea is reliably achieved through a two-step, one-pot reaction. The methodology is designed to first generate a reactive benzoyl isothiocyanate intermediate, which is then immediately trapped by the target amine. This approach is efficient and minimizes the isolation of the moisture-sensitive isothiocyanate.
Experimental Protocol: Synthesis
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Preparation of Benzoyl Isothiocyanate (in situ):
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To a solution of benzoyl chloride (10 mmol) in anhydrous acetone or dichloromethane (25 mL), add ammonium thiocyanate (15 mmol).
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The mixture is stirred vigorously at room temperature or gently refluxed for 1-2 hours. The reaction progress can be monitored by the formation of a white precipitate (ammonium chloride). This step produces benzoyl isothiocyanate within the reaction mixture.[4][5] The use of a phase-transfer catalyst like polyethylene glycol-400 can facilitate this solid-liquid reaction.[4]
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Formation of the Thiourea Derivative:
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To the freshly prepared solution containing benzoyl isothiocyanate, add a solution of 3-(trifluoromethyl)aniline (10 mmol) in the same anhydrous solvent (15 mL) dropwise over 15 minutes.
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Continue stirring the reaction mixture at room temperature for an additional 2-4 hours.
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Isolation and Purification:
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Upon completion, the reaction mixture is poured into a beaker containing ice-cold water to precipitate the crude product.
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The solid precipitate is collected by vacuum filtration, washed thoroughly with distilled water, and then with a small amount of cold ethanol to remove unreacted starting materials.
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The crude product is dried in a desiccator. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.
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Experimental Protocol: Single Crystal Growth
Single crystals suitable for X-ray diffraction are paramount for structural elucidation. Slow evaporation is a reliable method for this purpose.
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Dissolve the purified N-benzoyl-N'-[3-(trifluoromethyl)phenyl]thiourea in a minimal amount of a suitable solvent, such as tetrahydrofuran (THF) or ethanol, to create a saturated or near-saturated solution.[4]
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Place the solution in a clean vial, loosely capped or covered with perforated parafilm to allow for slow evaporation of the solvent.
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Allow the vial to stand undisturbed in a vibration-free environment for several days.
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Colorless, needle-shaped single crystals suitable for X-ray analysis will form as the solvent slowly evaporates.[4]
Part 2: Crystallographic Data and Molecular Geometry
The crystal structure of N-benzoyl-N'-[3-(trifluoromethyl)phenyl]thiourea (C₁₅H₁₁F₃N₂OS) has been determined by single-crystal X-ray diffraction. The analysis reveals the precise spatial arrangement of atoms and provides the foundation for understanding its chemical and physical properties.
Crystallographic Data Summary
| Parameter | Value |
| Chemical Formula | C₁₅H₁₁F₃N₂OS |
| Formula Weight | 324.32 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.513 (4) |
| b (Å) | 4.5279 (16) |
| c (Å) | 20.209 (7) |
| β (°) | 101.146 (7) |
| Volume (ų) | 1033.6 (6) |
| Z (Molecules per cell) | 4 |
| Temperature (K) | 298 |
Data sourced from Rauf, M. K., Badshah, A., & Flörke, U. (2006).
Analysis of Molecular Conformation
The molecular structure is characterized by a central thiourea core linking a benzoyl group and a 3-(trifluoromethyl)phenyl group.
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Thiocarbonyl Core: The C=S and C-N bond lengths within the thiourea moiety exhibit partial double bond character due to electron delocalization, a common feature in these systems.[6]
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Planarity and Torsion: The molecule is not perfectly planar. A crucial conformational feature is the dihedral angle between the benzoyl phenyl ring and the 3-(trifluoromethyl)phenyl ring, which is a mere 7.1(1)°. This near-coplanar arrangement suggests a conjugated system, which is stabilized by intramolecular interactions.
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Intramolecular Hydrogen Bonding: A strong intramolecular N–H···O hydrogen bond is observed between the benzoyl carbonyl oxygen and the adjacent N-H proton of the thiourea core. This interaction forms a stable, planar six-membered pseudo-ring, known as an S(6) motif.[6][7] This is a defining feature of N-acylthioureas, locking the conformation of the benzoyl group relative to the thiourea backbone.
Part 3: Supramolecular Assembly and Crystal Packing
While intramolecular forces define the shape of a single molecule, it is the network of intermolecular interactions that dictates how these molecules arrange themselves in the solid state. The crystal structure of N-benzoyl-N'-[3-(trifluoromethyl)phenyl]thiourea is dominated by a robust hydrogen-bonding motif that creates centrosymmetric dimers.
Primary Dimer Formation
The most significant interaction is the formation of dimers through pairs of intermolecular hydrogen bonds. Specifically, the N-H proton on the phenyl-substituted nitrogen (N1-H1) acts as a hydrogen bond donor to the thiocarbonyl sulfur atom (S1) of an adjacent, inversion-related molecule. This creates a classic R²₂(8) ring motif, a highly stable and common arrangement in thiourea derivatives.[7][8]
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Interaction 1: N(1)–H(1)···S(1)
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Interaction 2: C–H···S hydrogen bonds also contribute to stabilizing this dimer.
These dimers act as the fundamental building blocks of the crystal lattice.
Crystal Packing and the Role of the CF₃ Group
The centrosymmetric dimers are then stacked along the[9] crystallographic direction. The overall stability of the crystal lattice is a delicate balance of these primary hydrogen bonds and other weaker interactions. The trifluoromethyl group plays a crucial, albeit subtle, role. While no strong C-H···F bonds are explicitly reported for this specific structure, the presence of the highly electronegative fluorine atoms influences the charge distribution across the molecule and introduces the potential for dipole-dipole and other van der Waals interactions. In related trifluoromethylated structures, interactions involving organic fluorine, such as C–H···F–C hydrogen bonds and C–F···F–C contacts (the "fluorous effect"), are known to be significant in directing crystal packing.[3] These forces collectively guide the efficient packing of the dimer units into the final, stable crystal lattice.
Conclusion and Outlook
The crystal structure of N-benzoyl-N'-[3-(trifluoromethyl)phenyl]thiourea is a well-defined system governed by a hierarchy of interactions. The molecular conformation is primarily stabilized by a strong intramolecular N–H···O hydrogen bond, which enforces a near-planar arrangement. On a larger scale, the supramolecular architecture is built upon robust centrosymmetric dimers formed through intermolecular N–H···S hydrogen bonds, creating a characteristic R²₂(8) motif.
The presence of the 3-trifluoromethylphenyl group is structurally significant. It contributes to the overall electronic landscape and participates in the network of weaker forces that guide the stacking of the dimer units. This detailed structural understanding is invaluable for professionals in drug development. The ability to predict and control both the molecular conformation and the crystal packing is critical for designing molecules that can effectively interact with biological targets and for ensuring desirable physicochemical properties, such as solubility and stability, in the solid state. This analysis provides a clear blueprint of the forces at play, offering insights that can be leveraged in the rational design of next-generation thiourea-based therapeutic agents.
References
-
Bhattacharya, S., et al. (2018). Role of intermolecular interactions involving organic fluorine in trifluoromethylated benzanilides. CrystEngComm, 20(2), 226-237. Available at: [Link]
-
Mouton, B., et al. (2022). Crystal structures of three N,N,N′-trisubstituted thioureas for reactivity-controlled nanocrystal synthesis. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 1), 74–80. Available at: [Link]
-
PubChem. N'-Phenyl-N-benzoylthiourea. National Center for Biotechnology Information. Available at: [Link]
-
Arjunan, V., et al. (2013). Structural and spectral studies on benzoyl Thiourea based on DFT calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 113, 327-336. Available at: [Link]
-
Rauf, M. K., Badshah, A., & Flörke, U. (2006). 1-Benzoyl-3-[3-(trifluoromethyl)phenyl]thiourea. Acta Crystallographica Section E: Structure Reports Online, 62(7), o2891–o2892. Available at: [Link]
-
PubChem. Benzoylthiourea. National Center for Biotechnology Information. Available at: [Link]
-
Saeed, S., et al. (2014). Crystal structure of 1-benzoyl-3-(4-fluorophenyl)thiourea. Acta Crystallographica Section E: Crystallographic Communications, 70(Pt 10), o1023–o1024. Available at: [Link]
-
Vasile, C., et al. (2022). New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications. International Journal of Molecular Sciences, 23(19), 11880. Available at: [Link]
-
Li, G., et al. (2012). Synthesis and Crystal Structure of N-(p-Nitro)benzoyl-N'-(3-pyridyl)thiourea. Asian Journal of Chemistry, 24(11), 5127-5129. Available at: [Link]
-
Chen, Y. T., et al. (2022). Synthesis, characterization, and crystal structures of N,N′-bis(2-dialkylaminophenyl)thioureas. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 6), 570–575. Available at: [Link]
-
Yamin, B. M., et al. (2010). 1-Benzoyl-3-[4-(3-benzoylthioureido)phenyl]thiourea. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 12), o3182. Available at: [Link]
-
Yuniarta, A., et al. (2023). Synthesis and in vitro activity tests of N-benzoyl-N'-phenylthiourea derivatives as macrophage migration inhibitory factor inhibitors. Journal of Pharmacy & Pharmacognosy Research, 11(5), 902-925. Available at: [Link]
-
Wikipedia. N-Benzoyl-N'-phenylurea. Wikimedia Foundation. Available at: [Link]
-
Abosadiya, H. M., Yamin, B. M., & Ngah, N. (2007). N-Benzoyl-N′-(3-hydroxyphenyl)thiourea. Acta Crystallographica Section E: Structure Reports Online, 63(5), o2403-o2404. Available at: [Link]
-
Abdel-Wahab, B. F., et al. (2022). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. Molecules (Basel, Switzerland), 27(18), 5853. Available at: [Link]
-
Mohamed, G. G., et al. (2017). Microwave Synthesis, Characterization, Biological Activity of N- (p-Chlorophenyl)-N'-Benzoyl Thiourea and its Complexes. Journal of Chemical and Pharmaceutical Sciences, 10(1). Available at: [Link]
Sources
- 1. New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. asianpubs.org [asianpubs.org]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. 1-Benzoyl-3-[4-(3-benzoylthioureido)phenyl]thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crystal structure of 1-benzoyl-3-(4-fluorophenyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Crystal structures of three N,N,N′-trisubstituted thioureas for reactivity-controlled nanocrystal synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, characterization, and crystal structures of N,N′-bis(2-dialkylaminophenyl)thioureas - PMC [pmc.ncbi.nlm.nih.gov]
